2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
Description
2-(3-Methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with two methoxy groups: one at the 3-position of a phenyl ring and another on a propyl chain attached to the imidazole nitrogen.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-25-12-6-11-24-19(14-7-5-8-15(13-14)26-2)23-18-20(24)22-17-10-4-3-9-16(17)21-18/h3-5,7-10,13H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXYZXDXKZQNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common approach is the palladium-catalyzed C–N coupling reaction, which is followed by cyclization to form the imidazoquinoxaline core . The reaction conditions often include the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Condensation and Cyclization
-
Quinoxaline Core Formation : The imidazo[4,5-b]quinoxaline scaffold is constructed by reacting halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline) with amines or nucleophiles under microwave-assisted conditions .
-
Substituent Introduction :
-
The 3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) using arylboronic acids or methoxy-substituted anilines .
-
The 3-methoxypropyl chain is typically added through alkylation or nucleophilic substitution of a halogen atom at position 1 of the quinoxaline ring .
-
Example Reaction Scheme :
text2,3-Dichloroquinoxaline + 3-Methoxyphenylboronic Acid → Intermediate Intermediate + 3-Methoxypropylamine → Target Compound
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes (e.g., 160°C for 5 minutes) . This method achieves yields up to 89% for analogous imidazo[4,5-b]quinoxalines .
Functional Group Reactivity
The compound participates in reactions driven by its electron-rich aromatic system and substituent flexibility:
Electrophilic Substitution
-
Nitration : The quinoxaline ring undergoes nitration at electron-deficient positions (e.g., para to nitrogen atoms), producing nitro derivatives for further functionalization .
-
Bromination : Selective bromination at position 1 or 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Radical-Mediated Reactions
-
Decarboxylative Coupling : Analogous imidazo-quinoxalines react with α,α-difluorophenylacetic acid via radical intermediates (confirmed by TEMPO trapping) .
Cross-Coupling Reactions
The compound serves as a substrate for transition-metal-catalyzed reactions:
Stability and Degradation
-
Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., DMSO, DMF) .
-
Photodegradation : Exposure to UV light induces cleavage of the methoxypropyl chain, forming quinoxaline-2,3-dione byproducts.
Biological Activity and Derivatives
While not the focus here, derivatives of imidazo[4,5-b]quinoxaline exhibit:
-
Anticancer Activity : IC₅₀ values of 50–365 nM against leukemia cell lines .
-
Kinase Inhibition : PI3K and lipid kinase modulation via donor-acceptor interactions with methoxy groups .
Key Research Findings
Scientific Research Applications
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and other therapeutic applications.
Materials Science: The compound’s electrochemical and photophysical properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies related to its biological activity and interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This mechanism is crucial for its potential therapeutic applications in cancer and other diseases.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
Mutagenicity and Carcinogenicity
- Heterocyclic Amines (HCAs): Compounds like IQ and MeIQ (imidazo[4,5-f]quinolines) are potent mutagens formed during high-temperature meat processing. Their carcinogenicity arises from cytochrome P450-mediated activation to DNA-adduct-forming species .
- Target Compound: The absence of amino groups (replaced by methoxy) likely reduces metabolic activation. However, imidazo[4,5-b]quinoxalines with electron-withdrawing groups (e.g., sulfonyl in ) may exhibit distinct toxicological profiles .
Pharmacological Potential
- Kinase Inhibition : Imidazo[4,5-b]pyrazine derivatives () show activity as c-Met inhibitors, a target in cancer therapy. The target compound’s methoxy groups may enhance solubility compared to halogenated analogs but could reduce binding affinity .
- Antimicrobial Activity: Amidino-substituted imidazo[4,5-b]pyridines () demonstrate antibacterial effects, suggesting that substitution patterns on the imidazole ring critically influence bioactivity .
Physicochemical Properties and Drug Likeness
- Lipophilicity : The target compound’s methoxy groups likely lower logP compared to halogenated or sulfonylated analogs (e.g., ’s XLogP3: 5.6), improving aqueous solubility .
Biological Activity
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Research indicates that imidazoquinoxaline derivatives exhibit various mechanisms of action, including:
- Inhibition of Kinases : Compounds in this class often act as inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's disease .
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly against Hepatitis B virus (HBV) and Epstein-Barr virus (EBV) .
In Vitro Studies
The biological activity of this compound has been evaluated through various in vitro assays:
- Cell Viability Assays : In A375 melanoma cell lines, the compound demonstrated significant cytotoxicity at concentrations around 10 µM, reducing cell viability to approximately 40% compared to control .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 10 | 40 |
| 50 | 25 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the methoxy groups and the propyl chain significantly influence the compound's potency. For instance, replacing the methoxy with other alkyl groups tends to decrease activity due to steric hindrance .
Antiviral Activity
In a systematic review assessing quinoxaline derivatives, a related compound exhibited notable antiviral effects against EBV without significant cytotoxicity. This suggests that structural modifications similar to those in our compound could enhance antiviral properties while maintaining safety profiles .
Neuroprotective Effects
Another study indicated that imidazoquinoxaline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to their ability to modulate signaling pathways associated with cell survival and apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline?
- Methodology : The compound can be synthesized via intramolecular cyclization. Two primary routes are documented:
Visible-light-mediated cyclization : React 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light. This method leverages photoredox catalysis for efficient ring closure .
Base-mediated aromatic substitution : Use 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium (e.g., KOH/EtOH), followed by autooxidation to form the imidazoquinoxaline core. Optimize reaction time (typically 6–12 hours) and temperature (80–100°C) to improve yield .
- Key Considerations : Purification via preparative HPLC or column chromatography is recommended to isolate the target compound from byproducts such as unreacted halophenyl intermediates .
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Workflow :
- NMR : Use and NMR to confirm substituent positions. For example, the methoxy groups (3-methoxyphenyl and 3-methoxypropyl) will show singlets at δ 3.7–3.9 ppm, while aromatic protons in the quinoxaline core appear as multiplet signals at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula , with an expected [M+H] peak at m/z 349.1612. Fragmentation patterns can confirm the imidazo[4,5-b]quinoxaline backbone .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and monitor IC values.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or CYP450 isoforms (e.g., CYP1A2) using fluorogenic substrates. For CYP1A2, measure inhibition of ethoxyresorufin-O-deethylase (EROD) activity .
Advanced Research Questions
Q. How does structural modification of the methoxy groups impact biological activity?
- Structure-Activity Relationship (SAR) Study :
Replace the 3-methoxypropyl chain with shorter (e.g., methoxymethyl) or branched (e.g., 2-methoxyethyl) analogs to assess steric effects.
Substitute the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups.
- Key Metrics : Compare IC values in enzyme assays and logP (lipophilicity) via HPLC. For example, replacing the methoxypropyl group with a hydroxyl analog may enhance solubility but reduce membrane permeability .
Q. What metabolic pathways degrade this compound in hepatic models?
- Metabolic Stability Assay :
Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS.
Identify metabolites using UPLC-QTOF. Expected Phase I metabolites include O-demethylation of methoxy groups and oxidation of the propyl chain. Phase II metabolites may involve glucuronidation .
- CYP Inhibition : Use recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) to determine inhibitory constants (K). A compound with K < 1 µM suggests potent inhibition, necessitating further toxicity studies .
Q. How can computational modeling predict binding modes to biological targets?
- Docking Workflow :
Generate 3D structures using Gaussian09 with B3LYP/6-31G* optimization.
Dock into target proteins (e.g., DNA topoisomerase II) via AutoDock Vina. Prioritize poses with hydrogen bonds to active-site residues (e.g., Asn91 in topoisomerase II).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
Q. What strategies improve stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hours). Monitor degradation via HPLC; imidazoquinoxalines are typically stable at pH 4–8 but degrade under strong acidic conditions .
- Photostability : Irradiate with UV light (320–400 nm) for 48 hours. Use amber vials to prevent photolytic cleavage of the methoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
